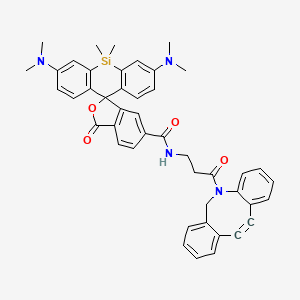
MS83 epimer 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MS83 epimer 1 is a stereoisomer of MS83, a proof-of-concept proteolysis-targeting chimera (PROTAC). This compound is designed by linking the Kelch-like ECH-associated protein 1 (KEAP1) ligand to a bromodomain-containing protein 4/3/2 (BRD4/3/2) binder . The primary purpose of this compound is to facilitate targeted protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MS83 epimer 1 involves the conjugation of the KEAP1 ligand to the BRD4/3/2 binder. The process typically includes the following steps:
Ligand Synthesis: The KEAP1 ligand is synthesized through a series of organic reactions, including halogenation, nucleophilic substitution, and coupling reactions.
Binder Synthesis: The BRD4/3/2 binder is prepared through multi-step organic synthesis, involving amide bond formation, cyclization, and purification steps.
Conjugation: The KEAP1 ligand and BRD4/3/2 binder are conjugated using a linker molecule, typically through a coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
MS83 epimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, acids, and bases are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
MS83 epimer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying targeted protein degradation and understanding the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions.
Mecanismo De Acción
MS83 epimer 1 exerts its effects through the following mechanism:
Binding: The compound binds to the target protein (BRD4/3/2) and the E3 ligase KEAP1 simultaneously.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the target protein levels.
Comparación Con Compuestos Similares
Similar Compounds
MS83: The parent compound of MS83 epimer 1, with similar binding properties but different stereochemistry.
ARV-825: Another PROTAC targeting BRD4, but with a different ligand and linker structure.
dBET1: A PROTAC that targets BRD4 for degradation, similar in function but with a different chemical structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity. The epimerization can lead to differences in biological activity and stability compared to its parent compound and other similar PROTACs.
Propiedades
Fórmula molecular |
C52H55ClN10O8S2 |
|---|---|
Peso molecular |
1047.6 g/mol |
Nombre IUPAC |
ethyl 3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |
InChI |
InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39?,41+/m1/s1 |
Clave InChI |
IELFRNBYIDDQHB-FZZHSAESSA-N |
SMILES isomérico |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


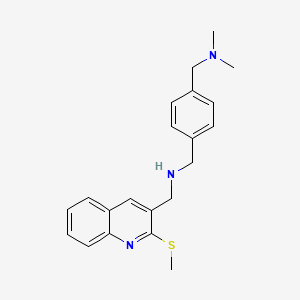
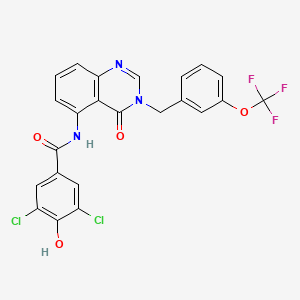
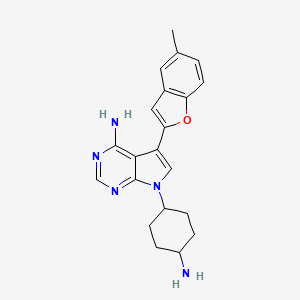
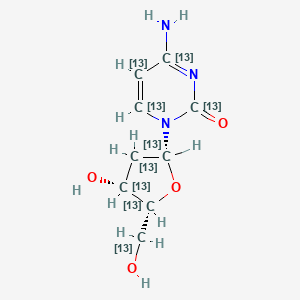


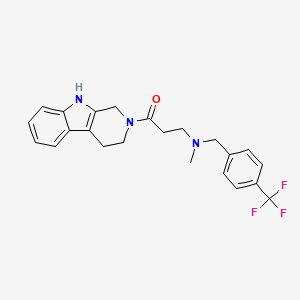
![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)
![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
